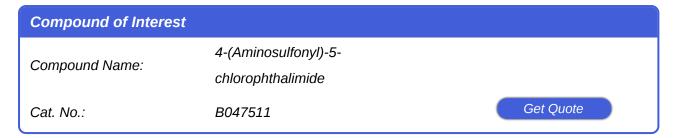


# In-depth Technical Guide: 4-(Aminosulfonyl)-5chlorophthalimide (CAS 3861-99-2)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**4-(Aminosulfonyl)-5-chlorophthalimide**, with CAS number 3861-99-2, is a chemical compound of interest within the fields of medicinal chemistry and pharmaceutical development. Structurally, it incorporates both a sulfonamide and a phthalimide moiety, functional groups known to impart a range of biological activities. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound. Due to the limited specific research available on **4-(Aminosulfonyl)-5-chlorophthalimide**, this document also extrapolates potential properties and activities based on the well-documented characteristics of its core chemical scaffolds. The primary known application of this compound is as a key intermediate in the synthesis of the diuretic and antihypertensive drug, Chlorexolone.

# **Chemical and Physical Properties**

A summary of the known chemical and physical properties of **4-(Aminosulfonyl)-5-chlorophthalimide** is presented in Table 1. This data has been aggregated from various chemical supplier databases and online resources.



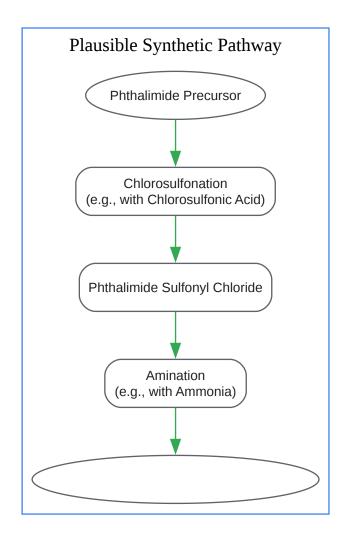
Property	Value	Reference(s)
CAS Number	3861-99-2	[1][2][3][4][5]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>4</sub> S	[1][2][3]
Molecular Weight	260.65 g/mol	[1][2][3]
IUPAC Name	6-chloro-1,3-dioxoisoindole-5- sulfonamide	N/A
Synonyms	4-Chloro-5- sulfamoylphthalimide	[1][2][3]
Appearance	Solid (form may vary)	[6]
Melting Point	Approximately 290 °C	N/A
Solubility	Expected to be more soluble in polar solvents.	[6]

# Synthesis and Reactivity Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **4-(Aminosulfonyl)-5-chlorophthalimide** is not readily available in published literature, its structure suggests a logical synthetic route. A plausible pathway would involve the chlorosulfonation of a suitable phthalimide precursor, followed by amination of the resulting sulfonyl chloride.

A generalized workflow for such a synthesis is depicted below.





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Caption: A potential synthetic workflow for **4-(Aminosulfonyl)-5-chlorophthalimide**.

### **Reactivity Profile**

The reactivity of **4-(Aminosulfonyl)-5-chlorophthalimide** is dictated by its functional groups:

- Phthalimide Group: The N-H proton of the phthalimide is acidic and can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions.
- Sulfonamide Group: The sulfonamide moiety can participate in various chemical transformations. The hydrogen atoms on the nitrogen are also acidic.



 Aromatic Ring: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions, although the conditions required are typically harsh.

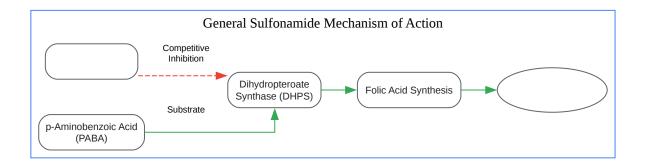
The primary documented utility of this compound is as a precursor in the synthesis of Chlorexolone.[1][2][3][4][5] This indicates that the molecule is stable enough to be isolated and used in subsequent synthetic steps.

# Potential Biological Activity and Signaling Pathways

There is a lack of specific biological data for **4-(Aminosulfonyl)-5-chlorophthalimide** in the public domain. However, the biological activities of its constituent sulfonamide and phthalimide moieties are well-established, providing a basis for predicting its potential pharmacological profile.

## **Sulfonamide Moiety: Antimicrobial Activity**

Sulfonamides are a well-known class of synthetic bacteriostatic antibiotics.[7] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the folate pathway, leading to an inhibition of bacterial growth and replication.[7][8][9]



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Caption: The general mechanism of action for sulfonamide antibiotics.



Given the presence of the sulfonamide group, it is plausible that **4-(Aminosulfonyl)-5-chlorophthalimide** could exhibit some degree of antimicrobial activity. However, without experimental data, this remains speculative.

## Phthalimide Moiety: Diverse Biological Roles

Phthalimide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The hydrophobic nature of the phthalimide core is thought to enhance the ability of these molecules to cross biological membranes.

## **Experimental Protocols**

As no specific experimental studies on **4-(Aminosulfonyl)-5-chlorophthalimide** have been identified in the available literature, it is not possible to provide detailed experimental protocols for its synthesis, characterization, or biological evaluation.

For researchers interested in working with this compound, the following general experimental approaches would be recommended:

- Synthesis: A logical starting point would be the chlorosulfonation of 4-chlorophthalimide followed by amination. Reaction conditions such as solvent, temperature, and reaction time would need to be optimized.
- Purification: Recrystallization or column chromatography would be standard methods for purification.
- Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm the structure and purity of the synthesized compound.
- Biological Evaluation: In vitro assays could be conducted to screen for antimicrobial activity against a panel of bacterial strains. Further studies could explore its potential as an antiinflammatory or anti-cancer agent.

#### Conclusion



**4-(Aminosulfonyl)-5-chlorophthalimide** is a chemical compound with a known role as a synthetic intermediate in the production of the diuretic Chlorexolone. While its chemical structure, incorporating both sulfonamide and phthalimide functional groups, suggests potential for a broader range of biological activities, there is a notable absence of dedicated research on this specific molecule in the public domain. This guide has summarized the available data and provided a theoretical framework for its synthesis and potential biological relevance. Further experimental investigation is required to fully elucidate the chemical and pharmacological properties of **4-(Aminosulfonyl)-5-chlorophthalimide**.

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